molecular formula C20H25NO3 B1631030 Fortuneine CAS No. 87340-25-8

Fortuneine

Cat. No.: B1631030
CAS No.: 87340-25-8
M. Wt: 327.4 g/mol
InChI Key: FCYJGRFDMUVIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortuneine is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alkaloid Isolation and Characterization

Fortuneine is a homoerythrina alkaloid identified from the twigs and leaves of Cephalotaxus fortunei, a plant native to China. Its structure was deduced through spectral and chemical means, contributing to the understanding of alkaloid chemistry and potentially offering insights for pharmacological research (Ma Guang-en et al., 1983).

Chemical Analysis Techniques

Innovative methods have been established for qualitative and quantitative analysis of the main components in Mahonia fortune, which may include this compound. Techniques like Q-Exactive HF Mass Spectrometer and UPLC-ESI-MS/MS provide comprehensive insights into the chemical constituents of traditional Chinese medicines, enhancing the accuracy and reliability of herbal medicine research (Lu Liu et al., 2021).

Biodiversity and Invasive Species Studies

Although not directly related to this compound, the research on invasive species such as the golden mussel (Limnoperna fortunei) in South America contributes to the broader understanding of ecological impacts and biodiversity preservation. This research highlights the significance of understanding chemical compounds within ecological contexts (G. Darrigran, 2002).

Properties

IUPAC Name

4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6-8,11-12,16H,4-5,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYJGRFDMUVIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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